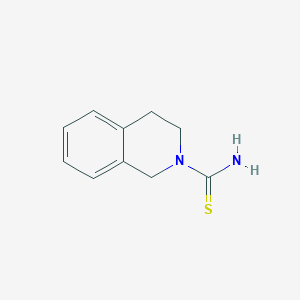

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Übersicht

Beschreibung

3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound features a dihydroisoquinoline core with a carbothioamide functional group, which can impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Reduction: The isoquinoline is then reduced to form the dihydroisoquinoline derivative.

Introduction of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anticonvulsant Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibit promising antidepressant and anticonvulsant properties. A study synthesized multiple derivatives and assessed their efficacy in animal models using the Forced Swim Test (FST) and Tail Suspension Test (TST). Notably, compounds such as 2h, 2k, 2r, and 2s demonstrated significant antidepressant effects in a dose-dependent manner at dosages ranging from 10 to 30 mg/kg.

Urease Inhibition

The compound has been identified as a potential urease inhibitor, which is crucial for disrupting nitrogen metabolism in certain bacteria and fungi. Urease inhibition can be beneficial in treating infections caused by urease-producing organisms. In vitro studies showed that several analogues of 3,4-dihydroisoquinoline carbothioamide exhibited significant urease inhibitory activity with IC50 values ranging from 11.2 to 20.4 µM .

Carbonic Anhydrase Inhibition

Several studies have explored the inhibitory effects of DHITC derivatives on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Specific derivatives were found to selectively inhibit bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX), showcasing dual inhibitory properties that might be leveraged for therapeutic applications .

Cytotoxicity Against Cancer Cell Lines

The anticancer properties of 3,4-dihydroisoquinoline derivatives have been extensively studied. For instance, one derivative demonstrated significant antiproliferative activity against camptothecin-resistant leukemia cells and various solid tumors such as colon cancer and Burkitt’s lymphoma . The selectivity index of these compounds suggests a favorable safety profile for further development.

Influence of Substituents

The biological activity of DHITC analogues is closely linked to their structural modifications. Studies have shown that the presence of electron-donating groups enhances the inhibitory potential against urease and other enzymes. This insight into SAR can guide the design of new derivatives with improved efficacy .

Summary Table of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 2h | Antidepressant | - | FST/TST |

| Compound 3b | Anticancer | - | Various cancer lines |

| Compound 1 | Urease Inhibition | 11.2 | Urease |

| Compound 3h | Carbonic Anhydrase Inhibition | 0.13 | b-CA II |

Wirkmechanismus

The mechanism of action of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydroisoquinoline-2(1H)-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Tetrahydroisoquinoline: Fully reduced form of isoquinoline.

Isoquinoline: The oxidized form of dihydroisoquinoline.

Uniqueness

3,4-Dihydroisoquinoline-2(1H)-carbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the isoquinoline class, which is known for its therapeutic potential against various diseases, including neurodegenerative disorders and cancer. The unique structural features of this compound contribute to its biological activity, particularly through interactions with specific enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound includes a dihydroisoquinoline core and a carbothioamide functional group. This configuration allows for various chemical reactions and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 182.25 g/mol |

| CAS Number | 31964-52-0 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction leads to various biological effects, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth.

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Effects : Studies suggest that it may act as a dual-target inhibitor for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's disease .

Biological Activity Studies

Recent research has focused on the synthesis of derivatives of this compound and their biological evaluation. Notable findings include:

Anticancer Activity

A study reported that certain derivatives demonstrated potent antiproliferative effects against various cancer cell lines. For example:

- Compound 3e showed IC50 values of:

Neuroprotective Activity

The compound's ability to cross the blood-brain barrier (BBB) makes it a promising candidate for treating neurodegenerative diseases. Research indicates that it can inhibit ChEs and MAOs effectively while showing low toxicity in vitro and in vivo studies .

Case Studies

- Alzheimer's Disease Treatment : A novel series of compounds based on the structure of this compound were synthesized to target ChEs and MAOs. These compounds displayed promising inhibitory activities, indicating their potential as multi-target agents for Alzheimer's disease .

- Antimicrobial Studies : Compounds derived from this compound were tested against various bacterial strains, showing significant inhibition rates that suggest potential therapeutic applications in infectious diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dihydroisoquinoline-2(1H)-carboxamide | Contains a carboxamide instead of carbothioamide | Moderate anticancer activity |

| Tetrahydroisoquinoline | Fully reduced form of isoquinoline | Limited bioactivity compared to carbothioamide |

| Isoquinoline | Oxidized form | Exhibits different pharmacological properties |

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQZVILRSLXZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588596 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31964-52-0 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives are crucial for their bronchodilator activity?

A1: Research indicates that several structural elements within this class of compounds significantly influence their bronchodilator activity [].

- Fused B-ring: A fused B-ring within the structure, specifically a 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol moiety, is essential. This ring system should ideally remain unsubstituted for optimal activity [].

- C-region: An aromatic ring, preferably unsubstituted or with small substituents, connected to the thiourea group via a short linker (methylene or ethylene) is important. This linker can also be a ring fused to the aromatic ring [].

- Hydrophilicity: Replacing the benzene ring in the C-region with a pyridine ring can enhance hydrophilicity without compromising activity [].

Q2: How does the potency of the optimized this compound derivative compare to established bronchodilators?

A2: The research identified a lead compound, 5,8-dichloro-N-[2-(4-chlorophenyl)ethyl]-6,7-dihydroxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, demonstrating nearly tenfold higher potency compared to the parent compound, capsazepine []. This optimized derivative exhibited similar potency but improved efficiency in dilating human small airway preparations when compared to established bronchodilators like salbutamol and formoterol [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.